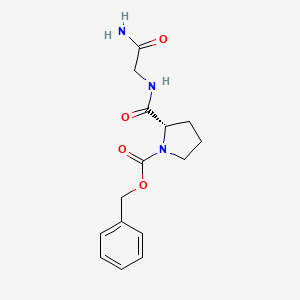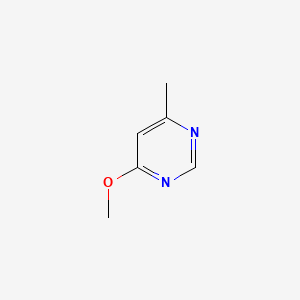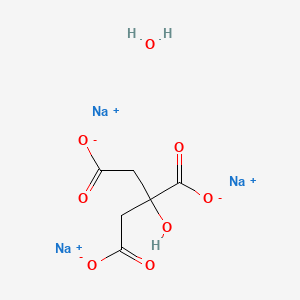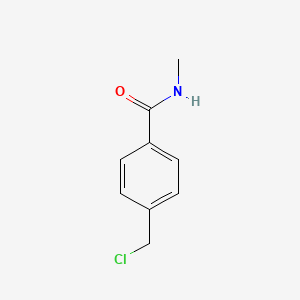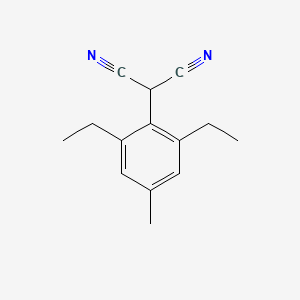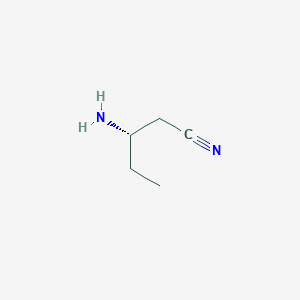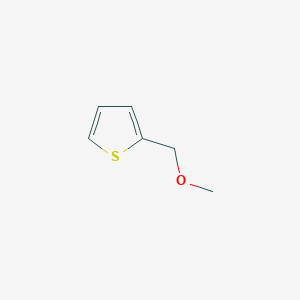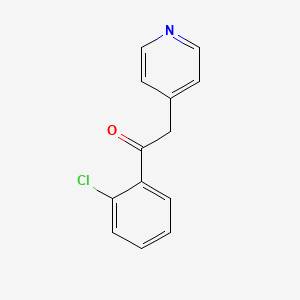
1-(2-氯苯基)-2-(吡啶-4-基)乙酮
描述
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone (CPPE) is a synthetic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, drug research, and biochemistry. CPPE is a low molecular weight, non-toxic, and water-soluble compound, making it an attractive choice for a wide range of scientific research. CPPE has been used in the synthesis of various organic compounds, including drugs, and has been studied for its potential applications in drug research and biochemistry.
科学研究应用
催化和材料科学
1-(2-氯苯基)-2-(吡啶-4-基)乙酮已在金属配合物的合成和表征中得到探索,展示了对乙烯反应的催化行为,包括寡聚和聚合。铁和钴配合物在甲基铝氧烷(MAO)的激活下表现出良好至中等的催化活性,突出了该化合物在开发新的聚合物生产催化系统中的作用(Sun et al., 2007)。
有机合成
在有机合成中,1-(2-氯苯基)-2-(吡啶-4-基)乙酮的衍生物已被用于合成各种有机化合物。例如,一种新的吡咯衍生物在天然羟基磷灰石催化的一锅法反应中被合成,展示了相关化合物在合成结构复杂分子方面的多功能性(Louroubi et al., 2019)。
药物开发
该化合物还在药物开发中发挥作用,如在合成新型吡唑啉衍生物中所见,这些衍生物已被用于抗炎和抗菌活性的测试。这些研究表明,1-(2-氯苯基)-2-(吡啶-4-基)乙酮的衍生物可能在制药应用中作为有效的药剂(Ravula et al., 2016)。
光催化
还对相关化合物的光催化应用进行了研究,其中光催化反应被用于合成复杂分子,展示了1-(2-氯苯基)-2-(吡啶-4-基)乙酮及其衍生物在绿色化学和可持续过程中的潜力(Hoshikawa & Inoue, 2013)。
分子对接和理论研究
对1-(2-氯苯基)-2-(吡啶-4-基)乙酮的衍生物进行的分子对接和理论研究为其潜在生物活性和与生物靶标的相互作用提供了见解。这些研究对于药物设计和理解生物活性的分子基础至关重要(ShanaParveen et al., 2016)。
属性
IUPAC Name |
1-(2-chlorophenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUUDSMTHMTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464065 | |
| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone | |
CAS RN |
216076-11-8 | |
| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


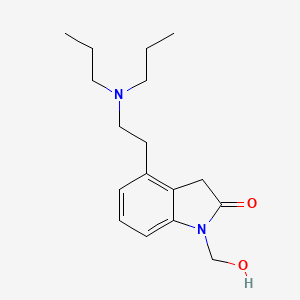
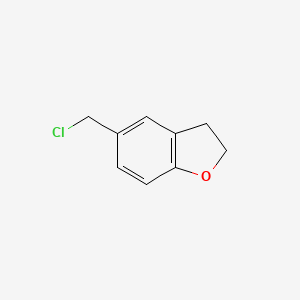
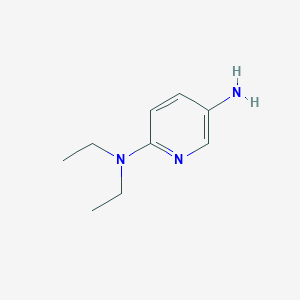
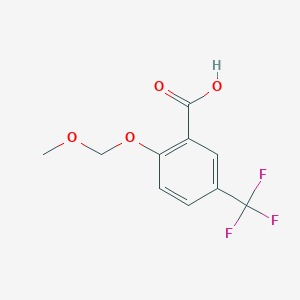
![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)
